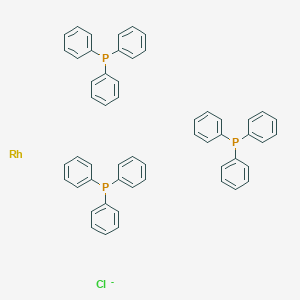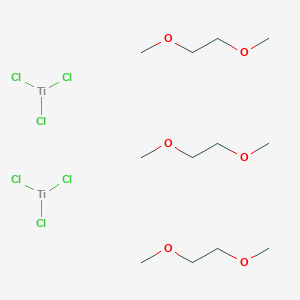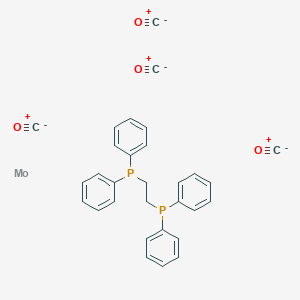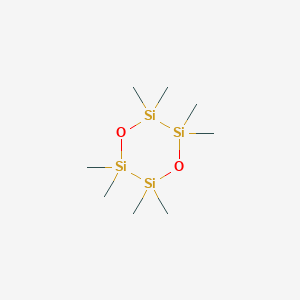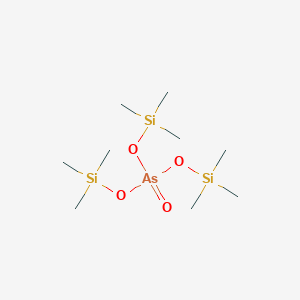
2-(Carboxymethylthio)ethyltrimethylsilane
Overview
Description
2-(Carboxymethylthio)ethyltrimethylsilane is an organosilane compound with the molecular formula C7H16O2SSi . It is also known as (Trimethylsilylethyl)thioacetic acid .
Molecular Structure Analysis
The molecular structure of 2-(Carboxymethylthio)ethyltrimethylsilane consists of a silicon atom bonded to three methyl groups and an ethylthioacetic acid group . The average mass of the molecule is 192.351 Da .Physical And Chemical Properties Analysis
2-(Carboxymethylthio)ethyltrimethylsilane has a molecular weight of 192.35 g/mol . Other physical and chemical properties such as boiling point and density are also reported .Scientific Research Applications
Amphiphilic Siloxane-Siloxane Block Copolymers
2-(Carboxymethylthio)ethyltrimethylsilane has been utilized in the synthesis of amphiphilic siloxane-siloxane block copolymers. These copolymers are created through an ene-thiol addition of mercaptoacetic acid to precopolymers with vinyl groups bound to silicon. This method enables the synthesis of block copolymers with narrow molecular weight distribution and high block purity, offering potential in various applications due to their unique properties (Šcibiorek, Gladkova, & Chojnowski, 2000).
Thermal Stability in Self-Assembled Surfaces and Micropatterns
The thermal stability of self-assembled films made of ladder [2-(carboxymethylthio)ethyl]-polysilsesquioxanes has been studied. These films, adsorbed on mica, demonstrate stability within a wide temperature range and undergo a thermally induced transformation only at higher temperatures. This unique behavior is attributed to rearrangements of hydrogen bonds between COOH groups, highlighting the potential of these materials for precise surface texturing and modifications (Kowalewska, Nowacka, Makowski, & Michalski, 2016).
Supramolecular Self-Assembly on Mica
Linear oligomeric [2-(carboxymethylthio)ethylsilsesquioxanes] adsorb spontaneously on muscovite mica, forming well-ordered lamellar structures. These structures result in highly hydrophilic surfaces with good thermal and solvolytic stability. This application is significant for creating surfaces with specific physiochemical properties, useful in a variety of technological and scientific contexts (Kowalewska, Nowacka, Tracz, & Makowski, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-trimethylsilylethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2SSi/c1-11(2,3)5-4-10-6-7(8)9/h4-6H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZDMCOHOFKYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564550 | |
| Record name | {[2-(Trimethylsilyl)ethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethylthio)ethyltrimethylsilane | |
CAS RN |
18269-42-6 | |
| Record name | {[2-(Trimethylsilyl)ethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Carboxymethylthio)ethyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





